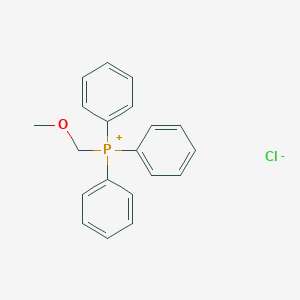

(Methoxymethyl)triphenylphosphonium chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49223. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methoxymethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFNDMHZXCUXSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960539 | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4009-98-7 | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4009-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4009-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Methoxymethyl)triphenylphosphonium Chloride: A Technical Guide to its Application in One-Carbon Homologation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methoxymethyl)triphenylphosphonium chloride is a pivotal reagent in organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones. This process, a specialized application of the Wittig reaction, introduces a methoxymethylene group to a carbonyl compound, which upon subsequent hydrolysis, yields an aldehyde with an extended carbon chain. This technical guide provides a comprehensive overview of the reagent's application, including detailed experimental protocols, quantitative data from key studies, and a mechanistic exploration of the reaction pathway.

Introduction

The Wittig reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This compound serves as a stable precursor to the corresponding phosphorus ylide, methoxymethylenetriphenylphosphorane. The reaction of this ylide with an aldehyde or ketone does not directly yield a stable alkene but rather an enol ether. The synthetic utility of this transformation lies in the subsequent acid-catalyzed hydrolysis of the enol ether to furnish a homologated aldehyde, effectively adding a -CH₂CHO group to the original carbonyl carbon. This two-step sequence is a powerful tool for the construction of complex organic molecules, including natural products and pharmaceuticals.

The Wittig Reaction with this compound

The overall transformation involves two key stages: the Wittig olefination to form a methoxyvinyl ether and the subsequent hydrolysis of this intermediate to the final aldehyde product.

Reaction Mechanism

The reaction proceeds through the classical Wittig reaction mechanism. First, the this compound is deprotonated by a strong base to form the nucleophilic phosphorus ylide. This ylide then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate. The betaine subsequently collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the enol ether and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Hydrolysis of the Enol Ether Intermediate

The enol ether produced in the Wittig reaction is then subjected to acidic hydrolysis. Protonation of the enol ether double bond is followed by the attack of water to form a hemiacetal. Subsequent elimination of methanol and deprotonation yields the final aldehyde product.

Quantitative Data

The following table summarizes the results from a study on the microwave-assisted Wittig reaction of various aldehydes and ketones with this compound, demonstrating the efficiency and scope of this reagent.

| Entry | Substrate (Aldehyde/Ketone) | Product (Enol Ether) | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | 1-Methoxy-2-phenylethene | 3 | 95 |

| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2-methoxyvinyl)benzene | 3 | 92 |

| 3 | 4-Methoxybenzaldehyde | 1-Methoxy-4-(2-methoxyvinyl)benzene | 3 | 96 |

| 4 | 2-Naphthaldehyde | 2-(2-Methoxyvinyl)naphthalene | 3.5 | 90 |

| 5 | Cinnamaldehyde | 1-Methoxy-4-phenyl-1,3-butadiene | 4 | 85 |

| 6 | Cyclohexanone | Methoxy(cyclohexylidene)methane | 5 | 88 |

| 7 | Acetophenone | 1-Methoxy-1-phenylethene | 5 | 82 |

| 8 | Benzophenone | (Methoxymethylene)diphenylmethane | 6 | 75 |

Experimental Protocols

General Procedure for the Wittig Reaction

This protocol is a representative example for the synthesis of an enol ether from an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (Methoxymethyl)tripiphenylphosphonium chloride (1.2 equivalents).

-

Add anhydrous solvent (e.g., THF) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.1 equivalents) to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to a deep red or orange).

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude enol ether can be purified by column chromatography on silica gel.

General Procedure for the Hydrolysis of the Enol Ether

Materials:

-

Crude or purified enol ether

-

Acid (e.g., Hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH))

-

Solvent (e.g., Acetone, Tetrahydrofuran (THF), Water)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the enol ether in a suitable solvent (e.g., a mixture of acetone and water).

-

Add a catalytic amount of the acid to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate (NaHCO₃)).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting aldehyde can be further purified by column chromatography or distillation if necessary.

Applications in Complex Molecule Synthesis

The one-carbon homologation using this compound has been instrumental in the total synthesis of several complex natural products. A notable example is its application in the synthesis of (+)-artemisinin, a potent antimalarial drug. In this synthesis, the Wittig reaction was employed to introduce a vinyl ether moiety, which was a key intermediate in the construction of the intricate core structure of artemisinin.

Mandatory Visualizations

Reaction Workflow

Caption: General workflow for one-carbon homologation using this compound.

Reaction Mechanism

Caption: Mechanism of the Wittig reaction and subsequent enol ether hydrolysis.

Conclusion

This compound is a versatile and reliable reagent for the one-carbon homologation of aldehydes and ketones. The two-step process, involving a Wittig reaction to form an enol ether followed by acidic hydrolysis, provides a straightforward route to aldehydes with an extended carbon framework. Its demonstrated utility in the synthesis of complex molecules underscores its importance in the toolkit of the modern organic chemist. This guide provides the necessary technical details for researchers and professionals to effectively utilize this valuable synthetic transformation.

An In-depth Technical Guide to (Methoxymethyl)triphenylphosphonium chloride: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methoxymethyl)triphenylphosphonium chloride is a key reagent in organic synthesis, primarily utilized for the homologation of aldehydes and ketones through the Wittig reaction. This phosphonium salt serves as a precursor to the corresponding phosphorus ylide, which reacts with carbonyl compounds to form enol ethers, subsequently hydrolyzable to aldehydes with an extended carbon chain. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in the Wittig reaction, and a summary of its toxicological and safety data.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] It is hygroscopic and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4009-98-7 | [1][3] |

| Molecular Formula | C20H20ClOP | [1][3] |

| Molecular Weight | 342.80 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 185-195 °C (decomposes) | [1] |

| Solubility | Soluble in methanol and chloroform. Decomposes in water. | [4] |

| pKa | Not available | |

| LogP | -1.17 | [1] |

| Vapor Pressure | <1 hPa (at 20 °C) | [5] |

| Bulk Density | 450-500 kg/m ³ | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

Table 2: 1H NMR Spectral Data (399.65 MHz, CDCl3)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.86 - 7.70 | m | Aromatic protons (PPh3) |

| 5.84 | d | P-CH2-O |

| 3.72 | s | O-CH3 |

Table 3: 13C NMR Spectral Data

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with chloromethyl methyl ether.

Experimental Protocol

The following protocol is a representative example of the synthesis:

-

Under a nitrogen atmosphere, dissolve 32 g of triphenylphosphine in 50 mL of anhydrous acetone in a reaction flask equipped with a stirrer.

-

Heat the mixture to 37°C with constant stirring.

-

Slowly add 20 g of chloromethyl methyl ether to the reaction mixture.

-

Maintain the reaction at 37°C for 3 hours.

-

Gradually increase the temperature to 47°C at a rate of 1°C/min and continue the reaction for an additional 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with anhydrous ether and dry under vacuum to yield this compound.[1]

The Wittig Reaction

The primary application of this compound is in the Wittig reaction for the formation of an enol ether from an aldehyde or ketone. The resulting enol ether can then be hydrolyzed to yield an aldehyde with one additional carbon atom.

General Mechanism

The Wittig reaction proceeds through the formation of a phosphorus ylide (also known as a phosphorane) by deprotonation of the phosphonium salt with a strong base. The ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to form the alkene product and triphenylphosphine oxide.

Experimental Protocol: In Situ Ylide Generation and Reaction

The following is a general procedure for the Wittig reaction using this compound where the ylide is generated in situ:

-

Suspend this compound (30.4 mmol) and potassium tert-butoxide (30.4 mmol) in 120 mL of anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Stir the suspension at 0°C for 30 minutes to form the ylide.

-

Add a solution of the aldehyde or ketone (25.3 mmol) in 20 mL of THF dropwise to the ylide suspension at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude enol ether product.[6]

Safety and Toxicology

This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It is also toxic to aquatic life with long-lasting effects.[7]

Table 4: GHS Hazard Information

| Hazard Class | Hazard Category |

| Acute toxicity, Oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Hazardous to the aquatic environment, long-term hazard | Category 2 |

Precautionary Measures:

-

Handling: Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. The compound is hygroscopic and should be protected from moisture.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Applications in Drug Development

The Wittig reaction employing this compound is a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. It has been utilized in the synthesis of natural products and their analogues with potential therapeutic applications. For instance, it has been used in the synthesis of a fragment of Taxol, an anticancer drug, and in the preparation of cephalotaxine, which exhibits antiviral and antitumor properties.[1]

Conclusion

This compound is a versatile and important reagent for C-C bond formation in organic synthesis. Its utility in the Wittig reaction for the one-carbon homologation of aldehydes and ketones makes it a valuable tool for medicinal chemists and researchers in drug development. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms is crucial for its safe and effective use in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. EP0377850A2 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride - Google Patents [patents.google.com]

- 3. This compound(4009-98-7) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Methoxymethylenetriphenylphosphine [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Wittig Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction, discovered by Georg Wittig in 1954, stands as a cornerstone of synthetic organic chemistry for its reliable and stereoselective synthesis of alkenes from carbonyl compounds.[1][2] This guide provides a detailed examination of the contemporary understanding of the Wittig reaction mechanism, focusing on the key intermediates, stereochemical control, and the experimental evidence that has shaped our current knowledge. It is designed for professionals who require a deep, mechanistic understanding for application in complex synthetic challenges.

The Core Mechanism: From Betaine Hypothesis to a Unified Cycloaddition Model

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to form an alkene and a phosphine oxide byproduct.[3][4] The immense thermodynamic stability of the triphenylphosphine oxide (P=O bond) is the primary driving force for this transformation.[5]

Historically, the mechanism was postulated to proceed through a dipolar, zwitterionic intermediate called a betaine . However, extensive experimental and computational studies, particularly under salt-free conditions, have led to a revised understanding. The modern consensus is that the reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate, the oxaphosphetane .[1][5]

Key evidence against the betaine pathway under these conditions includes:

-

The lack of direct observation of a betaine intermediate in salt-free reactions.

-

The reaction's relative insensitivity to solvent polarity, which is inconsistent with a charge-separated intermediate.[6]

-

Low-temperature ³¹P NMR spectroscopy studies, pioneered by Vedejs and Maryanoff, which successfully identified and characterized both cis- and trans-oxaphosphetanes as the sole intermediates.[7]

-

Computational studies consistently show that the direct cycloaddition pathway is energetically more favorable than the two-step betaine pathway.[8]

It is now widely accepted that for lithium salt-free reactions, the Wittig mechanism for all ylide types (non-stabilized, semi-stabilized, and stabilized) proceeds under kinetic control through an irreversible [2+2] cycloaddition to form the oxaphosphetane.[1] The presence of lithium salts, however, can alter this pathway, reintroducing the relevance of betaine-like intermediates and affecting stereoselectivity, as discussed in the Schlosser modification.

Visualizing the Reaction Pathways

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for preparing a Wittig reagent and executing the subsequent olefination.

Caption: General workflow for the Wittig reaction.

Salt-Free Wittig Reaction Mechanism

This pathway illustrates the cycloaddition mechanism and the origin of stereoselectivity for different ylide types in the absence of lithium salts.

Caption: Salt-free mechanism showing kinetic control.

Schlosser Modification Mechanism

This diagram shows how the presence of lithium salts and additional base can be used to invert the typical stereoselectivity of non-stabilized ylides to favor the E-alkene.

Caption: Schlosser modification pathway to E-alkenes.

Stereoselectivity: The Role of Ylide Stability

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituent on the ylide's carbanion.

-

Non-stabilized Ylides (R¹ = alkyl): These ylides are highly reactive. The reaction is fast, irreversible, and kinetically controlled. The transition state leading to the cis-oxaphosphetane is sterically favored (a "puckered" geometry), leading predominantly to the formation of Z-alkenes .[1][2]

-

Stabilized Ylides (R¹ = EWG, e.g., -CO₂R, -CN): These ylides are less reactive due to delocalization of the negative charge. The initial cycloaddition step is slower and can be reversible. This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, which minimizes steric interactions. Consequently, stabilized ylides yield E-alkenes with high selectivity.[1][5][9]

-

Semi-stabilized Ylides (R¹ = aryl): These ylides exhibit intermediate reactivity and often result in poor stereoselectivity, yielding mixtures of E- and Z-alkenes.[1]

Quantitative Data on Stereoselectivity

The following table summarizes representative data illustrating the stereochemical outcomes for stabilized versus non-stabilized ylides.

| Ylide Type | Aldehyde | Ylide Reagent | Solvent | Yield (%) | E:Z Ratio | Reference |

| Stabilized | Benzaldehyde | (Carbomethoxymethylidene)triphenylphosphorane | Water | 87 | 95.5 : 4.5 | [10] |

| Stabilized | 2-Thiophenecarboxaldehyde | (Carbomethoxymethylidene)triphenylphosphorane | Water | 87 | 99.8 : 0.2 | [10] |

| Non-stabilized | Benzaldehyde | Benzyltriphenylphosphonium chloride (via ylide) | THF | - | 58 : 42 (Z:E with Li base) | [3] |

| Non-stabilized | Propanal | Butyltriphenylphosphonium iodide (via ylide) | - | High | Z-selective |

Key Experimental Protocols

The following protocols are representative examples for conducting the Wittig reaction. For the seminal mechanistic studies, researchers should consult the original literature for precise experimental conditions.

Protocol for Mechanistic Investigation: Low-Temperature ³¹P NMR Spectroscopy (Vedejs/Maryanoff Method Summary)

The direct observation of oxaphosphetane intermediates was a landmark achievement that solidified the modern mechanistic understanding. While detailed protocols are found in the original publications (e.g., J. Am. Chem. Soc.1973 , 95, 5778 and J. Am. Chem. Soc.1986 , 108, 7664), the general methodology is as follows:

-

Ylide Generation: A phosphonium salt is deprotonated at low temperature (typically -78 °C) in a suitable solvent (e.g., THF) using a strong lithium-free base (e.g., sodium hexamethyldisilazide) or a lithium base if the effect of salts is being studied.

-

Reaction with Carbonyl: The pre-formed ylide solution is treated with the aldehyde or ketone at -78 °C.

-

NMR Analysis: The entire reaction mixture is maintained at low temperature while ³¹P NMR spectra are acquired. The characteristic upfield chemical shifts (approx. -60 to -80 ppm) of the four-coordinate phosphorus in the oxaphosphetane ring allow for its direct observation and differentiation from the starting ylide and the final triphenylphosphine oxide product.

-

Kinetic vs. Thermodynamic Observation: By monitoring the ratio of cis- and trans-oxaphosphetanes over time and upon warming, the kinetic and thermodynamic product distributions can be determined, providing insight into the reaction's reversibility and stereochemical course.

General Protocol for a Stabilized Ylide Reaction

This procedure is adapted for the reaction of an aldehyde with a commercially available stabilized ylide.

-

Reactant Setup: Dissolve the aldehyde (e.g., 4-chlorobenzaldehyde, 50 mg, 1.0 eq) in a suitable solvent (e.g., dichloromethane, 3 mL) in a reaction vial equipped with a magnetic stir vane.

-

Ylide Addition: Add the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.2 eq) portion-wise to the stirring aldehyde solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, evaporate the solvent under a stream of nitrogen. Add a nonpolar solvent mixture (e.g., 2-3 mL of 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter the solution to remove the precipitated phosphine oxide. Evaporate the solvent from the filtrate and purify the crude alkene product by microscale wet column chromatography.

General Protocol for a Non-Stabilized Ylide Reaction (In Situ Generation)

This protocol describes the in situ generation of a non-stabilized ylide followed by reaction with an aldehyde.[3]

-

Phosphonium Salt Suspension: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) in a flame-dried flask.

-

Ylide Generation: Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange). Allow the mixture to stir for 30-60 minutes.

-

Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at low temperature.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Protocol for the Schlosser Modification

This procedure is used to convert a non-stabilized ylide, which normally gives a Z-alkene, into the corresponding E-alkene.

-

Betaine Formation: Generate the non-stabilized ylide and react it with the aldehyde at -78 °C in the presence of lithium salts (often inherent when using n-BuLi as the base) to form the erythro-lithiobetaine intermediate.

-

Deprotonation: While maintaining the temperature at -78 °C, add a second equivalent of a strong base (typically phenyllithium or n-butyllithium) to deprotonate the carbon alpha to the phosphorus, forming a β-oxido ylide.

-

Protonation and Equilibration: Add a sterically hindered proton source, such as pre-cooled tert-butanol. This selectively protonates the β-oxido ylide to form the more thermodynamically stable threo-lithiobetaine.

-

Elimination: Add a potassium base, such as potassium tert-butoxide (KOt-Bu), to facilitate the elimination of the threo-betaine to the E-alkene. The potassium cation is crucial for breaking up the lithium-betaine complex and promoting elimination.

-

Workup: Allow the reaction to warm to room temperature, quench, and purify as described in the standard non-stabilized ylide protocol.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sciepub.com [sciepub.com]

- 8. synarchive.com [synarchive.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphonium Ylides in Modern Organic Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Phosphonium ylides stand as indispensable reagents in the arsenal of synthetic organic chemists, enabling the precise construction of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with phosphonium ylides, with a particular focus on the seminal Wittig reaction and its powerful variants.

Core Concepts: The Nature of Phosphonium Ylides

A phosphonium ylide is a neutral, dipolar molecule containing a negatively charged carbon atom (carbanion) bonded to a positively charged phosphorus atom. This unique electronic structure, often represented by two resonance forms—the ylide and the ylene—is the source of their reactivity. The nucleophilic carbanion readily attacks electrophilic carbonyl carbons of aldehydes and ketones, initiating the olefination process.

The reactivity and stereochemical outcome of reactions involving phosphonium ylides are profoundly influenced by the substituents attached to the carbanionic carbon. They are broadly classified into two categories:

-

Non-stabilized Ylides: These ylides bear alkyl or aryl groups on the carbanionic carbon. They are highly reactive and typically favor the formation of Z-alkenes under kinetic control.

-

Stabilized Ylides: These ylides feature electron-withdrawing groups (e.g., ester, ketone, cyano) on the carbanionic carbon. The negative charge is delocalized, rendering them less reactive but more stable. Stabilized ylides predominantly yield E-alkenes under thermodynamic control.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction.

Figure 1: General mechanism of the Wittig reaction.

Stereoselectivity in the Wittig Reaction

The stereochemical outcome of the Wittig reaction is a critical consideration in synthetic planning. As a general rule, non-stabilized ylides react with aldehydes to produce predominantly Z-alkenes, while stabilized ylides afford mainly E-alkenes.[1]

| Ylide Type | Carbonyl Compound | Major Product | Typical E/Z Ratio |

| Non-stabilized (e.g., Ph₃P=CHCH₃) | Benzaldehyde | Z-alkene | >95:5 |

| Stabilized (e.g., Ph₃P=CHCO₂Et) | Benzaldehyde | E-alkene | >95:5 |

| Semi-stabilized (e.g., Ph₃P=CHPh) | Benzaldehyde | Mixture | Variable |

Table 1: General Stereochemical Outcome of the Wittig Reaction.

The Schlosser Modification for E-Alkenes from Non-stabilized Ylides

A significant limitation of the classical Wittig reaction is the difficulty in obtaining E-alkenes from non-stabilized ylides. The Schlosser modification addresses this challenge by employing an excess of a lithium salt and a second equivalent of strong base at low temperatures. This protocol allows for the equilibration of the initially formed syn-betaine intermediate to the more stable anti-betaine, which then proceeds to form the E-alkene.[2]

Figure 2: Workflow for the Schlosser modification.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions instead of phosphonium ylides.[3] A key advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during aqueous workup, simplifying purification.[4] The phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts and typically provide excellent selectivity for E-alkenes.[3][4]

| Phosphonate Reagent | Aldehyde | Base | Solvent | Yield (%) | E/Z Ratio |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 95 | >98:2 |

| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | THF | 92 | >98:2 |

| Triethyl 4-phosphonocrotonate | Isovaleraldehyde | LiCl, DBU | CH₃CN | 85 | >98:2 |

Table 2: Representative Yields and Stereoselectivity in the HWE Reaction.

The Still-Gennari Modification for Z-Alkenes

While the standard HWE reaction is highly E-selective, the Still-Gennari modification provides a reliable method for the synthesis of Z-alkenes. This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[3][5] These conditions favor kinetic control and the formation of the Z-alkene.[6]

| Phosphonate Reagent | Aldehyde | Base/Additive | Solvent | Yield (%) | Z/E Ratio |

| Bis(2,2,2-trifluoroethyl)phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | 90 | >95:5 |

| Bis(2,2,2-trifluoroethyl)phosphonoacetate | Octanal | KHMDS/18-crown-6 | THF | 88 | 91:9 |

| Ethyl (diphenylphosphono)acetate | Benzaldehyde | KHMDS/18-crown-6 | THF | 85 | 90:10 |

Table 3: Representative Yields and Stereoselectivity in the Still-Gennari Modification.

Experimental Protocols

General Procedure for the Wittig Reaction with a Non-Stabilized Ylide (Z-selective)

Materials:

-

Alkyltriphenylphosphonium salt (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.0 equiv) as a solution in hexanes

-

Aldehyde (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the alkyltriphenylphosphonium salt.

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add the n-BuLi solution dropwise via syringe. A color change (typically to orange or red) indicates the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.

General Procedure for the Horner-Wadsworth-Emmons Reaction (E-selective)

Materials:

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the NaH.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool to 0 °C.

-

Add the phosphonate ester dropwise via syringe.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.

Applications in Complex Molecule Synthesis

The Wittig reaction and its variants are workhorse reactions in the total synthesis of natural products and complex pharmaceuticals. The ability to form carbon-carbon double bonds with high stereocontrol is crucial for constructing intricate molecular architectures. For instance, the HWE reaction has been instrumental in the synthesis of various polyketide natural products.[7] The stereoselective synthesis of both E and Z olefins is often a key strategic element in the assembly of macrocyclic compounds and other complex targets.

Figure 3: Logical relationships in olefination strategies.

Conclusion

Phosphonium ylides and their phosphonate ester counterparts are powerful and versatile reagents that have revolutionized the synthesis of alkenes. The Wittig reaction, the Horner-Wadsworth-Emmons reaction, and their stereoselective modifications provide chemists with a robust toolkit for the predictable and controlled formation of carbon-carbon double bonds. A thorough understanding of the underlying principles of reactivity and stereoselectivity, as well as the practical aspects of the experimental protocols, is essential for the successful application of these methodologies in the synthesis of simple and complex target molecules. This guide serves as a foundational resource for researchers and professionals seeking to leverage the full potential of phosphonium ylide chemistry in their synthetic endeavors.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Schlosser Modification [organic-chemistry.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Wittig Reagent: A Cornerstone of Alkene Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core principles of the Wittig reagent and its application in the Wittig reaction. We will delve into the seminal work of Georg Wittig, the evolution of the mechanistic understanding, and provide detailed experimental protocols for the preparation and use of this pivotal tool in organic synthesis.

Discovery and Historical Context

The Wittig reaction, a method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides, was a groundbreaking discovery in organic chemistry. The German chemist Georg Wittig and his coworker Ulrich Schöllkopf first reported this reaction in 1954, with further work by Wittig and Werner Haag published in 1955.[1][2] This discovery was the culmination of Wittig's extensive research into carbanion chemistry.[1]

Prior to Wittig's work, the synthesis of alkenes with a defined double bond position was often challenging, frequently resulting in mixtures of isomers. The Wittig reaction provided a highly specific method to form a carbon-carbon double bond at the exact location of a carbonyl group, revolutionizing the synthesis of complex organic molecules.[3] In recognition of this significant contribution to organic synthesis, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[1][4]

The initial report in 1953 by Wittig and his student, Gisela Geissler, described the reaction of methylenetriphenylphosphorane with benzophenone, which produced 1,1-diphenylethylene and triphenylphosphine oxide in nearly quantitative yield.[3][5][6] This demonstrated the remarkable efficiency and specificity of the reaction.

The Wittig Reagent: Structure and Reactivity

The key to the Wittig reaction is the Wittig reagent , a phosphorus ylide. An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In the case of a phosphorus ylide, a carbanion is adjacent to a positively charged phosphorus atom.

The reactivity of the Wittig reagent is highly dependent on the substituents attached to the carbanionic carbon. This gives rise to two main classes of Wittig reagents:

-

Stabilized Ylides: These ylides have an electron-withdrawing group (e.g., ester, ketone) attached to the carbanion, which delocalizes the negative charge and makes the ylide more stable and less reactive. Stabilized ylides generally lead to the formation of (E)-alkenes.[7][8][9]

-

Unstabilized Ylides: These ylides have alkyl or aryl groups attached to the carbanion, which do not significantly stabilize the negative charge. These ylides are more reactive and typically yield (Z)-alkenes.[2][8]

Reaction Mechanism: From Betaine to Oxaphosphetane

The mechanism of the Wittig reaction has been a subject of extensive study and has evolved over time.

The Early Betaine Hypothesis

Initially, the mechanism was proposed to proceed through a zwitterionic intermediate called a betaine .[7][10] In this pathway, the nucleophilic ylide attacks the electrophilic carbonyl carbon to form the betaine. Subsequent rotation around the newly formed carbon-carbon single bond, followed by elimination, would yield the alkene and triphenylphosphine oxide.

The Modern [2+2] Cycloaddition and Oxaphosphetane Intermediate

Further research, particularly in lithium salt-free conditions, has provided strong evidence for a more direct pathway involving a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane .[7][11] This intermediate then decomposes in a concerted manner to give the alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is determined by the kinetic control of the oxaphosphetane formation.

The following diagram illustrates the currently accepted mechanism for the Wittig reaction under lithium salt-free conditions.

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

The Role of Lithium Salts and the Schlosser Modification

The presence of lithium salts can significantly influence the reaction mechanism and stereoselectivity. Lithium ions can coordinate to the oxygen atom of the betaine intermediate, stabilizing it and allowing for equilibration. This can lead to a loss of stereoselectivity.

The Schlosser modification takes advantage of this effect to selectively form (E)-alkenes from unstabilized ylides. In this procedure, the betaine intermediate is formed at low temperature and then deprotonated with a strong base (like phenyllithium) to form a β-oxido ylide. Subsequent protonation with a carefully chosen acid, followed by warming, leads to the formation of the (E)-alkene.[4][12][13]

The following diagram outlines the logical workflow of the Schlosser modification.

Caption: The reaction pathway of the Schlosser modification for (E)-alkene synthesis.

Experimental Protocols

The following are generalized experimental protocols for the preparation of a Wittig reagent and its subsequent use in an olefination reaction.

Preparation of the Phosphonium Salt

The precursor to the Wittig reagent is a phosphonium salt, typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.

General Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., toluene, acetonitrile).

-

Add the alkyl halide to the solution. For reactive halides, the reaction may be exothermic.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

Generation of the Ylide and the Wittig Reaction

The phosphonium ylide is generated by deprotonating the phosphonium salt with a strong base. The choice of base depends on the acidity of the α-proton of the phosphonium salt.

Procedure for an Unstabilized Ylide (e.g., Methylenetriphenylphosphorane):

-

Suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the suspension in an ice bath.

-

Slowly add a strong base, such as n-butyllithium or sodium hydride, to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

Stir the mixture at room temperature for a specified time to ensure complete ylide formation.

-

Cool the ylide solution to the desired reaction temperature (often 0 °C or -78 °C).

-

Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4, Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by chromatography or distillation.

The following diagram illustrates a typical experimental workflow for a Wittig reaction.

Caption: A generalized experimental workflow for the Wittig reaction.

Quantitative Data from Early Wittig Reactions

The following table summarizes some of the quantitative data reported in the early publications by Wittig and his colleagues. It is important to note that analytical techniques at the time were not as advanced as they are today, and yields and stereochemical ratios were often determined by methods such as melting point and elemental analysis.

| Ylide Precursor (Phosphonium Salt) | Carbonyl Compound | Product | Yield (%) | Reference |

| Methyltriphenylphosphonium Bromide | Benzophenone | 1,1-Diphenylethylene | ~100 | Wittig, Geissler (1953) |

| Ethyltriphenylphosphonium Iodide | Benzaldehyde | 1-Phenylpropene | 65 | Wittig, Schöllkopf (1954) |

| Benzyltriphenylphosphonium Chloride | Benzaldehyde | Stilbene | 85 | Wittig, Haag (1955) |

| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | Ethyl cinnamate | 70 | Wittig, Haag (1955) |

The Horner-Wadsworth-Emmons (HWE) Reaction: A Key Modification

A significant modification to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction .[14][15][16] This reaction utilizes phosphonate carbanions, which are generated from phosphonate esters. The key advantages of the HWE reaction over the traditional Wittig reaction include:

-

Easier Product Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by aqueous extraction. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired alkene.[14]

-

Increased Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with less reactive ketones.[14]

-

High (E)-Selectivity: The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene.[14][15]

Conclusion

The discovery of the Wittig reagent and the subsequent development of the Wittig reaction have had a profound and lasting impact on the field of organic synthesis. This powerful and versatile tool provides a reliable method for the stereoselective synthesis of alkenes, a fundamental building block in countless natural products, pharmaceuticals, and materials. The continuous evolution of our understanding of the reaction mechanism and the development of important modifications like the Schlosser and HWE reactions have further solidified the Wittig reaction's place as an indispensable transformation in the chemist's arsenal.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. organicreactions.org [organicreactions.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig_reaction [chemeurope.com]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. synarchive.com [synarchive.com]

- 13. Schlosser Modification [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Methoxymethyl)triphenylphosphonium chloride (CAS: 4009-98-7)

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethyl)triphenylphosphonium chloride (MTPPC) is a versatile phosphonium salt widely employed in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a key reagent in the Wittig reaction for the formation of vinyl ethers, a crucial step in the homologation of aldehydes and ketones.

Physicochemical and Spectroscopic Data

MTPPC is a white, hygroscopic crystalline powder.[1][2] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4009-98-7 | [3] |

| Molecular Formula | C₂₀H₂₀ClOP | [3] |

| Molecular Weight | 342.80 g/mol | [4] |

| Melting Point | 185-195 °C (decomposes) | [4] |

| Solubility | Soluble in methanol and chloroform; decomposes in water.[5][6] | [5][6] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Bulk Density | 450-500 kg/m ³ | [2] |

| Vapor Pressure | <1 hPa (20 °C) | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Chemical Shifts (ppm) | Reference(s) |

| ¹H NMR (399.65 MHz, CDCl₃) | 7.84, 7.82, 7.72 (m, 15H, Ar-H), 5.84 (d, 2H, P-CH₂-O), 3.72 (s, 3H, O-CH₃) | [1] |

| ¹³C NMR | Data not explicitly found in search results. | |

| Infrared (IR) | Data not explicitly found in search results. |

Synthesis and Purification

This compound is typically synthesized via the reaction of triphenylphosphine with chloromethyl methyl ether.[8] The product precipitates from the reaction mixture and can be purified by filtration and washing.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[8]

Materials:

-

Triphenylphosphine

-

Anhydrous acetone

-

Methyl chloromethyl ether

-

Anhydrous ether

-

Nitrogen gas supply

-

Reaction vessel with stirring and temperature control

Procedure:

-

Under a nitrogen atmosphere, add 50 mL of anhydrous acetone to the reaction vessel.

-

Add 32 g of triphenylphosphine to the solvent and stir the mixture.

-

Heat the mixture to 36-38 °C and maintain this temperature.

-

Slowly add 20 g of methyl chloromethyl ether to the reaction mixture.

-

Allow the reaction to proceed at 36-38 °C for 3 hours.

-

Gradually increase the temperature to 46-48 °C and continue the reaction for an additional 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with anhydrous ether to remove any unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum.

The Wittig Reaction: Mechanism and Application

The primary application of this compound is as a precursor to the corresponding ylide in the Wittig reaction.[9] This reaction is a powerful tool for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into vinyl ethers.[9] These vinyl ethers can subsequently be hydrolyzed to yield aldehydes with one additional carbon atom.[3]

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a series of well-defined steps:

-

Ylide Formation: this compound is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form the highly reactive methoxymethylenetriphenylphosphorane ylide.[10]

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a zwitterionic intermediate known as a betaine. This betaine then cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[10]

-

Alkene Formation: The oxaphosphetane intermediate is unstable and collapses, yielding the desired vinyl ether and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[10]

Experimental Protocol: Microwave-Assisted Wittig Reaction

This protocol describes a rapid Wittig reaction using microwave irradiation.[11]

Materials:

-

Aldehyde or ketone

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH)

-

Reaction vessel suitable for microwave synthesis

Procedure:

-

In the microwave reaction vessel, combine the aldehyde or ketone, this compound, and potassium tert-butoxide in tert-butanol.

-

Seal the vessel and place it in a commercial microwave oven.

-

Irradiate the reaction mixture for approximately 3 minutes.

-

After cooling, the reaction mixture contains the vinyl ether product.

-

The product can be isolated and purified using standard techniques such as extraction and chromatography.

Applications in Drug Development and Complex Molecule Synthesis

This compound has proven to be a valuable reagent in the total synthesis of several complex natural products and pharmaceutically active molecules.

-

(+)-Artemisinin: This antimalarial drug's synthesis involves a key step utilizing a Wittig reaction with this compound.

-

Picrinine: The synthesis of this akuammiline alkaloid also features a crucial Wittig olefination step.

-

Cephalotaxine: This antiviral and antitumor agent is synthesized using this compound.[2][6]

-

STAT6 Inhibitors: It is used in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives which act as potent and orally active STAT6 inhibitors.

-

Taxol-A Fragment: The reagent is employed in the synthesis of fragments of Taxol, a widely used chemotherapy drug.[2][6]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[12] It is also toxic to aquatic life with long-lasting effects.[12]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statement Codes |

| Acute toxicity, oral | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin corrosion/irritation | H315: Causes skin irritation | P264, P302+P352 |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P305+P351+P338 |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects | P273 |

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly closed container in a dry and well-ventilated place. The compound is hygroscopic and incompatible with strong oxidizing agents.[6]

This technical guide provides a detailed overview of this compound, highlighting its significance as a versatile and indispensable reagent in modern organic synthesis and drug discovery. Researchers and scientists can leverage the provided information for the efficient and safe application of this compound in their work.

References

- 1. This compound(4009-98-7) 1H NMR [m.chemicalbook.com]

- 2. This compound CAS#: 4009-98-7 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]

- 9. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

synthesis of (Methoxymethyl)triphenylphosphonium chloride from triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethyl)triphenylphosphonium chloride is a crucial reagent in organic synthesis, primarily utilized in the Wittig reaction for the homologation of aldehydes and ketones.[1][2][3] This process, which results in the formation of an enol ether that can be subsequently hydrolyzed to an aldehyde with an additional carbon atom, is a cornerstone of modern synthetic chemistry.[1][3] Its applications are widespread, featuring as a key step in the synthesis of complex molecules such as the antimalarial drug (+)-artemisinin and the akuammiline alkaloid picrinine.[2][4] This guide provides an in-depth overview of the primary synthetic routes to this compound from triphenylphosphine, complete with detailed experimental protocols and comparative data.

Synthetic Methodologies

The preparation of this compound from triphenylphosphine is predominantly achieved through two well-established methods. The first and most direct route involves the reaction of triphenylphosphine with chloromethyl methyl ether. A second, alternative procedure utilizes dimethoxymethane and acetyl chloride to generate the reactive chloroether in situ.

Method 1: Reaction with Chloromethyl Methyl Ether

This is the most common and straightforward approach. Triphenylphosphine, a commercially available and stable solid, acts as a nucleophile, attacking the electrophilic methylene group of chloromethyl methyl ether. The resulting quaternary phosphonium salt, this compound, precipitates from the reaction mixture and can be isolated in high yield and purity.

Method 2: In Situ Generation from Dimethoxymethane and Acetyl Chloride

This method avoids the direct handling of the highly carcinogenic chloromethyl methyl ether by generating it in the reaction mixture. Acetyl chloride reacts with dimethoxymethane to produce chloromethyl methyl ether, which then immediately reacts with the triphenylphosphine present.[5][6] This approach can be advantageous from a safety perspective.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1: Chloromethyl Methyl Ether | Method 2: Dimethoxymethane & Acetyl Chloride |

| Starting Materials | Triphenylphosphine, Chloromethyl methyl ether | Triphenylphosphine, Dimethoxymethane, Acetyl chloride |

| Key Reagent Hazard | Chloromethyl methyl ether is a known carcinogen. | Acetyl chloride is corrosive and lachrymatory. |

| Typical Solvents | Toluene, Acetone | Dimethoxymethane (serves as reagent and solvent) |

| Reaction Temperature | 36°C - 95°C | 10°C - 40°C |

| Reaction Time | 6 - 32 hours | 10 - 50 hours |

| Reported Yield | 86.3% - 97.3% | Not explicitly stated, but implied to be high. |

Experimental Protocols

Method 1A: Synthesis using Chloromethyl Methyl Ether in Toluene

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 20.0 g of triphenylphosphine.

-

Dissolve the triphenylphosphine in an appropriate amount of toluene and heat the solution to 95°C.[7][8]

-

Maintain the reaction at a constant temperature for 16 hours.[7][8]

-

Slowly add 6.37 mL of chloromethyl methyl ether dropwise to the reaction mixture.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the filter cake three times with toluene to remove any unreacted starting materials and impurities.[7]

-

Dry the resulting white solid to obtain this compound. A yield of 25.4 g (97.3%) has been reported for this procedure.[7]

Method 1B: Synthesis using Chloromethyl Methyl Ether in Acetone

Procedure:

-

Under a nitrogen atmosphere, add 50 mL of anhydrous acetone to a reactor, followed by 32 g of triphenylphosphine.[1][9]

-

Stir the suspension and raise the temperature to 37°C, maintaining this temperature.[1][9]

-

Add 20 g of methyl chloromethyl ether to the reactor and allow the reaction to proceed at 37°C for 3 hours.[1][9]

-

Slowly increase the temperature to 47°C at a rate of 1°C/min and continue the reaction for an additional 3 hours.[1][9]

-

After the reaction is complete, stop the heating and allow the mixture to cool.

-

Isolate the product by filtration, wash with anhydrous ether, and dry to yield this compound.[1][9] Reported yields for this method range from 86.3% to 88.5%.[9]

Method 2: Synthesis using Dimethoxymethane and Acetyl Chloride

Procedure:

-

In a flask under a nitrogen atmosphere, suspend 247 g of triphenylphosphine in 228 ml of dimethoxymethane.[5][6]

-

At a temperature of 20-25°C, add 84.6 ml of acetyl chloride dropwise to the suspension.[5][6]

-

Stir the reaction mixture for 24 hours at this temperature.[5][6]

-

The product will precipitate out of the solution.

-

Collect the solid by filtration and wash it twice with 100 ml portions of toluene.[5]

-

Dry the product to obtain this compound. A yield of 248 g has been reported.[5][6]

Visualizing the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from triphenylphosphine is a well-documented and efficient process. The choice between using the potent carcinogen chloromethyl methyl ether directly or generating it in situ from dimethoxymethane and acetyl chloride will largely depend on the specific safety protocols and equipment available to the researcher. Both methods provide high yields of the desired product, which is a versatile and indispensable tool in modern organic synthesis. Careful consideration of the reaction conditions, such as solvent and temperature, allows for the optimization of yield and purity.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 97 4009-98-7 [sigmaaldrich.com]

- 3. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. EP0377850A2 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride - Google Patents [patents.google.com]

- 6. EP0377850B1 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride - Google Patents [patents.google.com]

- 7. This compound CAS#: 4009-98-7 [amp.chemicalbook.com]

- 8. This compound | 4009-98-7 [chemicalbook.com]

- 9. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]

The Genesis of a Wittig Reagent: A Deep Dive into the Formation of Methoxymethylenetriphenylphosphorane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formation of a phosphorus ylide is a fundamental transformation in organic synthesis, paving the way for the versatile Wittig reaction. This guide elucidates the core mechanism of generating methoxymethylenetriphenylphosphorane, the ylide derived from (methoxymethyl)triphenylphosphonium chloride. This specific ylide is a key reagent for the homologation of aldehydes and ketones, a critical step in the synthesis of numerous complex molecules and pharmacologically active compounds.

The Two-Fold Path to Ylide Generation: Mechanism of Formation

The synthesis of methoxymethylenetriphenylphosphorane from this compound is a straightforward yet elegant two-step process. The overall transformation involves the deprotonation of the phosphonium salt by a strong base.

The initial step, which is often carried out beforehand, is the formation of the phosphonium salt itself. This is achieved through a classic bimolecular nucleophilic substitution (S(_N)2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of a suitable alkyl halide, in this case, chloromethyl methyl ether. This reaction forms the stable (methoxymethyl)triphenylphosphonium salt.[1][2]

The crucial second step is the deprotonation of this phosphonium salt to generate the ylide.[3][4] The presence of the positively charged phosphorus atom significantly increases the acidity of the protons on the adjacent carbon atom.[5] Consequently, a strong base can readily abstract one of these protons. Common bases employed for this purpose include organolithium reagents like n-butyllithium (n-BuLi) or strong alkoxides such as potassium t-butoxide.[6][7] This acid-base reaction results in the formation of the neutral ylide, methoxymethylenetriphenylphosphorane, which is a resonance-stabilized species.[7] This ylide is often described as having a blood-red color, which is indicative of destabilized ylides.[8]

The resulting ylide exists as a hybrid of two resonance structures: the ylide form, which depicts a carbanion adjacent to a phosphonium cation, and the ylene form, which features a phosphorus-carbon double bond.[7] The actual structure is a composite of these two forms, with significant zwitterionic character.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C(_20)H(_20)ClOP | [10] |

| Molecular Weight | 342.80 g/mol | [10] |

| Melting Point | 185-195 °C (decomposes) | [11] |

| CAS Number | 4009-98-7 | [11] |

| Appearance | White to very pale cream powder or crystals | [12] |

| Solubility | Soluble in methanol and chloroform | [13] |

Experimental Protocol: Synthesis of Methoxymethylenetriphenylphosphorane

The following is a representative experimental procedure for the in situ generation of methoxymethylenetriphenylphosphorane and its subsequent reaction with a carbonyl compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Potassium t-butoxide (t-BuOK)

-

Aldehyde or ketone substrate

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A suspension of this compound (1.2 equivalents) and potassium t-butoxide (1.2 equivalents) is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[6]

-

The mixture is stirred at 0 °C for approximately 30 minutes to facilitate the formation of the deep red-colored ylide.[6]

-

A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide suspension at 0 °C.[6]

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, where it is stirred overnight.[6]

-

Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is quenched by the addition of water and extracted with an organic solvent such as ethyl acetate.[6]

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Visualizing the Process: Diagrams and Workflows

Caption: Overall workflow for the formation of methoxymethylenetriphenylphosphorane.

Caption: Detailed mechanism of ylide formation from the phosphonium salt.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 7. Wittig reagents - Wikipedia [en.wikipedia.org]

- 8. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 9. Ylide - Wikipedia [en.wikipedia.org]

- 10. This compound 97 4009-98-7 [sigmaaldrich.com]

- 11. This compound 97 4009-98-7 [sigmaaldrich.com]

- 12. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. This compound, 98+% | Fisher Scientific [fishersci.ca]

(Methoxymethyl)triphenylphosphonium Chloride: A Technical Guide to its Fundamental Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethyl)triphenylphosphonium chloride stands as a cornerstone reagent in modern organic synthesis, primarily revered for its role in the one-carbon homologation of carbonyl compounds. This in-depth technical guide delineates the core applications of this versatile phosphonium salt, providing detailed experimental protocols, quantitative data, and visual representations of the underlying chemical transformations. Its principal utility lies in the Wittig reaction, enabling the conversion of aldehydes and ketones into enol ethers, which are then readily hydrolyzed to afford the homologous aldehyde, a product with one additional carbon atom.[1] This two-step sequence is a powerful tool for carbon skeleton extension in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1]

Core Application: One-Carbon Homologation of Carbonyl Compounds

The most fundamental application of this compound is the homologation of aldehydes and ketones.[1] The process is a two-stage sequence:

-

Wittig Olefination: The phosphonium salt is deprotonated by a strong base to form the corresponding ylide, methoxymethylenetriphenylphosphorane. This ylide then reacts with an aldehyde or ketone in a Wittig reaction to yield a methoxy vinyl ether (enol ether).[1]

-

Hydrolysis: The resulting enol ether is subsequently hydrolyzed under acidic conditions to furnish the final product, an aldehyde with one more carbon atom than the starting carbonyl compound.[1]

This methodology has been successfully employed in the total synthesis of complex natural products such as Taxol and quinine.[1]

Reaction Pathway